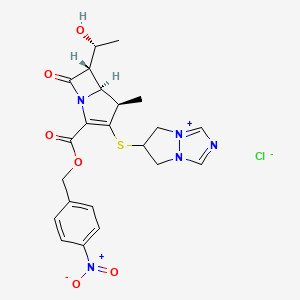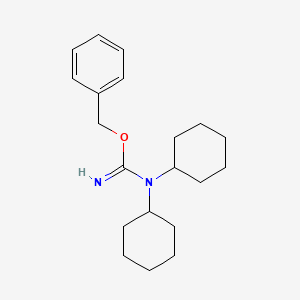![molecular formula C16H12FNO4S B12897629 4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide CAS No. 162012-33-1](/img/structure/B12897629.png)
4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a dihydrofuranone ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Dihydrofuranone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 4-fluorophenyl-substituted acyl chloride and a benzene-1-sulfonamide derivative.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where the fluorophenyl group is introduced onto the dihydrofuranone ring.
Final Assembly: The final step involves coupling the intermediate products to form the target compound, often using a palladium-catalyzed cross-coupling reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuranone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in enzyme inhibition, particularly targeting enzymes that interact with sulfonamide-based drugs.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. The fluorophenyl group and sulfonamide moiety are common features in many drugs, suggesting that this compound could serve as a lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group but different aromatic substituents.
Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of the dihydrofuranone ring.
4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the sulfonamide and dihydrofuranone moieties.
Uniqueness
4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide is unique due to its combination of a fluorophenyl group, a dihydrofuranone ring, and a sulfonamide group. This combination imparts distinct chemical properties and potential biological activities that are not found in simpler sulfonamide compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
| 162012-33-1 | |
Molecular Formula |
C16H12FNO4S |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-5-oxo-2H-furan-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12FNO4S/c17-12-5-1-11(2-6-12)15-14(9-22-16(15)19)10-3-7-13(8-4-10)23(18,20)21/h1-8H,9H2,(H2,18,20,21) |
InChI Key |
FUUWECMEVRVWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)






![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
